5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 2043401-94-9
VCID: VC11488503
InChI:
SMILES:
Molecular Formula: C13H17BN2O2S
Molecular Weight: 276.2

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine

CAS No.: 2043401-94-9

Cat. No.: VC11488503

Molecular Formula: C13H17BN2O2S

Molecular Weight: 276.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine - 2043401-94-9

Specification

CAS No. 2043401-94-9
Molecular Formula C13H17BN2O2S
Molecular Weight 276.2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzothiazole core substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane group and at the 2-position with an amine. The benzothiazole ring system consists of a benzene fused to a thiazole, conferring aromatic stability and electronic diversity. The tetramethyl-1,3,2-dioxaborolane group, a pinacol boronic ester, enhances the compound’s solubility in organic solvents and its reactivity in Suzuki-Miyaura cross-coupling reactions .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2043401-94-9
Molecular FormulaC13H17BN2O2S\text{C}_{13}\text{H}_{17}\text{BN}_2\text{O}_2\text{S}
Molar Mass276.16 g/mol
Purity≥95%
Storage ConditionsCool, dry, inert atmosphere

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine typically involves palladium-catalyzed borylation of a halogenated benzothiazol-2-amine precursor. For example, 5-bromo-1,3-benzothiazol-2-amine may react with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and a base (e.g., KOAc\text{KOAc}) in a solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane . The reaction proceeds via a Miyaura borylation mechanism, replacing the bromide with the boronic ester group.

Characterization Techniques

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the pinacol boronic ester protons (δ 1.25 ppm, singlet) and the aromatic protons of the benzothiazole ring (δ 7.2–8.1 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 276.16 .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s boronic ester group facilitates Suzuki-Miyaura couplings with aryl halides, enabling the construction of biaryl structures. For instance, coupling with 3-bromopyridine under microwave irradiation in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and K2CO3\text{K}_2\text{CO}_3 yields 5-(pyridin-3-yl)-1,3-benzothiazol-2-amine, a potential pharmacophore . Such reactions are pivotal in synthesizing drug candidates, as evidenced by its use in HIV-1 Env inactivator research .

Pharmaceutical Intermediate

The benzothiazole moiety is prevalent in bioactive molecules, including antitumor and antimicrobial agents. Functionalization via the boronic ester group allows precise modification of the scaffold’s electronic and steric properties, optimizing interactions with biological targets .

Recent Research and Innovations

Materials Science

In organic electronics, the compound’s planar benzothiazole core and electron-deficient boron center make it a candidate for electron-transport materials in OLEDs. Preliminary studies suggest tunable luminescence properties when incorporated into conjugated polymers.

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